4-((1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
Description
Properties
IUPAC Name |
4-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c1-11-6-13(8-17(20)22-11)23-14-9-19(10-14)18(21)16-7-12-4-2-3-5-15(12)24-16/h2-8,14H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSOLVNSXGUXOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that localizes in the endoplasmic reticulum membrane. It plays a crucial role in the innate immune system, being directly stimulated by cyclic dinucleotides (CDNs) to activate immune responses.
Mode of Action
The compound interacts with its target, the STING protein, by forming two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction. This interaction activates the STING protein, triggering the IRF and NF-κB pathways.
Pharmacokinetics
Thiophene-based compounds, which this compound is a derivative of, are known to be soluble in most organic solvents like alcohol and ether but insoluble in water. This could potentially impact the compound’s bioavailability.
Biological Activity
The compound 4-((1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (CAS Number: 1798639-74-3) is a synthetic organic molecule that incorporates a benzo[b]thiophene moiety, an azetidine ring, and a pyranone structure. This unique combination of structural features has garnered interest in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 341.4 g/mol . The structure includes significant functional groups that may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅NO₄S |
| Molecular Weight | 341.4 g/mol |
| CAS Number | 1798639-74-3 |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Biological Activities
Research indicates that compounds containing the benzo[b]thiophene scaffold exhibit diverse biological activities, including:
- Antimicrobial Activity : Studies have shown that benzothiophene derivatives possess significant antimicrobial properties, effective against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Compounds similar to the target molecule have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy. For instance, certain benzothiophene derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis .
- Anti-inflammatory Effects : The anti-inflammatory properties of benzothiophene derivatives have been highlighted in multiple studies, indicating their ability to modulate inflammatory pathways .
- Cholinesterase Inhibition : Related compounds have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets for the treatment of Alzheimer's disease. For example, one study reported an IC50 value of 62.10 μM for AChE inhibition by benzothiophene-chalcone hybrids .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to This compound :
-
Antimicrobial Study :
- A study evaluated the antimicrobial efficacy of various benzothiophene derivatives against clinical isolates. The results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, with minimum inhibitory concentrations (MICs) as low as 0.008 μg/mL against S. aureus .
- Cytotoxicity Assays :
- Enzyme Inhibition Studies :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Azetidine and Pyran-2-one Cores
Several analogs share the 4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one scaffold but differ in the substituent on the azetidine nitrogen. Key examples include:
Key Observations :
- Electron Effects : The chlorophenyl group in the analog from may enhance electrophilic interactions, while the sulfonyl group in ’s compound introduces strong hydrogen-bond acceptors.
- Metabolic Stability : Sulfonyl and benzoyl groups (e.g., ) are less prone to oxidative metabolism than thiophene-based substituents, which may undergo cytochrome P450-mediated modifications.
Functional Analogues with Pyran-2-one or Pyridinone Cores
Antioxidant Activity
- Pyridin-2(1H)-one derivatives () with bromophenyl substituents showed up to 79.05% antioxidant activity (DPPH assay), comparable to ascorbic acid (82.71%) .
- Hypothesis : The benzo[b]thiophene group in the target compound, being electron-rich, may similarly scavenge free radicals, though its efficacy would depend on substituent positioning.
Antibacterial Activity
- Pyridin-2-one derivatives in demonstrated moderate inhibition against Staphylococcus aureus and Escherichia coli. The azetidine-oxygen linker in the target compound may enhance bacterial membrane penetration.
Molecular Docking Trends
- In , bromophenyl-substituted pyridinones showed higher binding affinities in docking studies, correlating with bioactivity. The target compound’s benzo[b]thiophene moiety could mimic these interactions via aromatic stacking in hydrophobic enzyme pockets.
Q & A
Q. What are the key challenges in synthesizing 4-((1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves multi-step protocols, including:
- Azetidine ring formation : Use of nucleophilic substitution or ring-closing metathesis to construct the azetidine moiety, ensuring stereochemical control .
- Benzothiophene coupling : Suzuki-Miyaura or Stille cross-coupling for benzo[b]thiophene integration, requiring palladium catalysts and inert atmospheres .
- Pyran-2-one functionalization : Condensation reactions (e.g., with 6-methyl-2H-pyran-2-one) under acidic or basic conditions, monitored by TLC/HPLC for intermediate stability .
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature gradients (80–120°C) to improve yields. Confirm purity via column chromatography and NMR (¹H/¹³C) .
Q. How can structural elucidation of this compound be performed to resolve ambiguities in connectivity?
- Methodological Answer :
- X-ray crystallography : Resolve 3D conformation, particularly the azetidine-oxy linkage and benzothiophene orientation .
- Advanced NMR techniques : Use 2D-COSY, HSQC, and NOESY to assign proton-proton coupling and confirm stereochemistry at the azetidine ring .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to distinguish between isomeric byproducts .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in enzyme inhibition assays?
- Methodological Answer :
- Targeted modifications : Synthesize analogues with variations in the pyran-2-one methyl group or benzothiophene substituents (e.g., halogenation) to assess steric/electronic effects .
- Enzyme kinetics : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd) and inhibition constants (IC50) against kinases or proteases .
- Computational docking : Align with crystal structures of target enzymes (e.g., PDB entries) to predict binding modes and validate via mutagenesis studies .
Q. How can contradictions in reported bioactivity data (e.g., conflicting IC50 values) be resolved experimentally?
- Methodological Answer :
- Standardized assays : Replicate studies under identical conditions (pH, temperature, co-solvents) to minimize variability .
- Orthogonal validation : Compare results across methods (e.g., enzymatic vs. cellular assays) and use positive controls (e.g., staurosporine for kinase inhibition) .
- Data normalization : Apply statistical tools (ANOVA, Tukey’s test) to account for batch effects or instrument sensitivity .
Q. What experimental designs are suitable for studying metabolic stability or degradation pathways?
- Methodological Answer :
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS for oxidative metabolites (e.g., hydroxylation of the pyran-2-one ring) .
- Forced degradation studies : Expose to heat, light, or hydrolytic conditions (acid/base) to identify labile sites (e.g., ester or amide bonds) .
- Isotope labeling : Use ¹⁴C or ³H-labeled compounds to trace degradation intermediates in environmental or biological matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
